2-Methyl-1H-benzimidazole-1-sulfonic acid
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Overview
Description
2-Methyl-1H-benzimidazole-1-sulfonic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. This compound is known for its stability and significant biological activity, making it a valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1H-benzimidazole-1-sulfonic acid can be synthesized through the oxidation of 2-methyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . Another method involves the condensation of o-phenylenediamine with formic acid or aldehydes, followed by oxidation .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave synthesis has been reported to provide better yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzimidazole-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide.
Substitution: It can react with aryl halides in the presence of a strong base to form substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Bases: Strong bases like potassium hydroxide are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
2-Methyl-1H-benzimidazole-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzimidazole-1-sulfonic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutamate racemase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the synthesis of essential biomolecules, leading to the antibacterial effects observed.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Another benzimidazole derivative with similar structural features.
1H-Benzimidazole-2-sulfonic acid: Shares the sulfonic acid group but lacks the methyl substitution.
Uniqueness
2-Methyl-1H-benzimidazole-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and sulfonic acid groups enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
114389-47-8 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2-methylbenzimidazole-1-sulfonic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-6-9-7-4-2-3-5-8(7)10(6)14(11,12)13/h2-5H,1H3,(H,11,12,13) |
InChI Key |
PCENKWKFDHZTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)O |
Origin of Product |
United States |
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